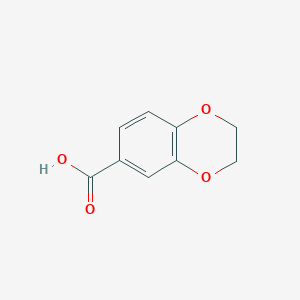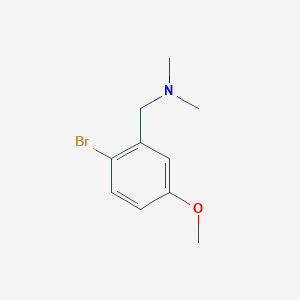
2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, along with a dimethylbenzylamine group . This compound is used primarily in scientific research and has applications in various fields such as pharmaceuticals and organic synthesis.
准备方法
The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and dimethylamine.
Reaction Conditions: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Bromo-5-methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.
Alkylation: The amine group can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule.
Reductive Amination: The amine group can be formed by reductive amination of the corresponding ketone or aldehyde precursor.
科学研究应用
2-Bromo-5-methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple chemical reactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds and their potential therapeutic effects.
作用机制
The mechanism of action of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamine group can act as a nucleophile or a base, depending on the reaction conditions, facilitating various biochemical interactions.
相似化合物的比较
2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenyl-N,N-dimethylmethylamine: Similar structure but different functional groups.
4-Bromo-3-(dimethylamino)methyl]anisole: Another compound with a similar benzene ring structure but different substituents.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
属性
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPJJLCQWNEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397344 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10126-37-1 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

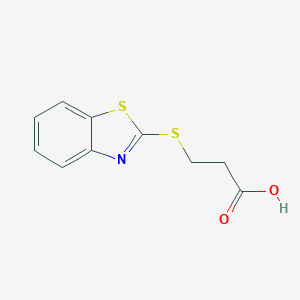
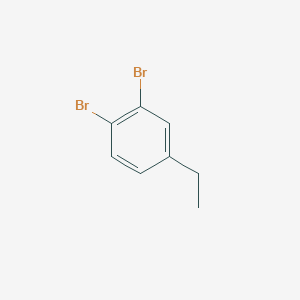
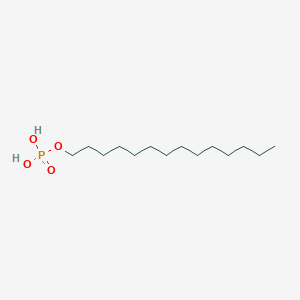
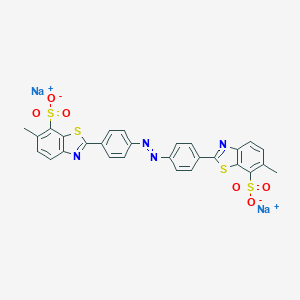
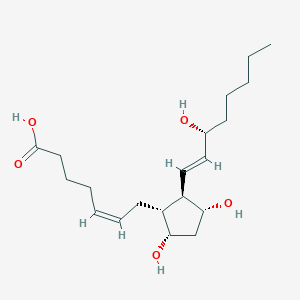


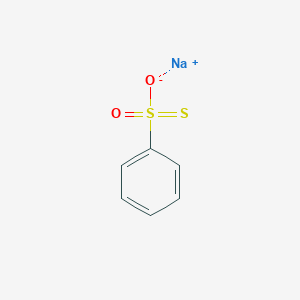
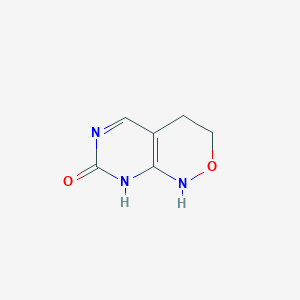

![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)

